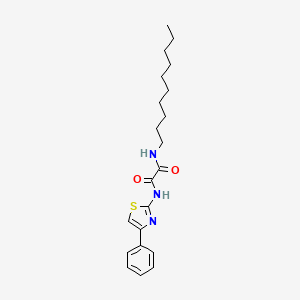![molecular formula C15H16N2O4S B11994197 Propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester CAS No. 21418-25-7](/img/structure/B11994197.png)
Propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester is a complex organic compound that belongs to the class of malonic acid derivatives. This compound is characterized by the presence of a benzothiazole ring attached to a malonic acid diethyl ester moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester typically involves the reaction of diethyl malonate with 2-aminobenzothiazole. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product. The reaction conditions usually include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the benzothiazole ring can be modified.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Substitution Products: Modified benzothiazole derivatives.
Condensation Products: Complex organic molecules with extended conjugation.
Hydrolysis Products: Malonic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester is used as a probe to study enzyme activities and interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the design and synthesis of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, inhibiting their activity or altering their function. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the benzothiazole ring.
Ethyl acetoacetate: Another ester used in similar synthetic applications but with a different structure.
Benzothiazole: The parent compound of the benzothiazole ring present in the target compound.
Uniqueness
Propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester is unique due to the presence of both the malonic acid ester and the benzothiazole ring. This combination imparts unique chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
21418-25-7 |
|---|---|
Fórmula molecular |
C15H16N2O4S |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
diethyl 2-[(1,3-benzothiazol-2-ylamino)methylidene]propanedioate |
InChI |
InChI=1S/C15H16N2O4S/c1-3-20-13(18)10(14(19)21-4-2)9-16-15-17-11-7-5-6-8-12(11)22-15/h5-9H,3-4H2,1-2H3,(H,16,17) |
Clave InChI |
VRLYFWSTUZZSNG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CNC1=NC2=CC=CC=C2S1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11994121.png)


![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B11994136.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11994143.png)

![(2E)-2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11994155.png)


![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2-iodophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11994178.png)
![(2-{[(2-Pyridinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B11994184.png)



